molecular formula C15H24N4O6S2.H2O B000678 Doripenem hydrate CAS No. 364622-82-2

Doripenem hydrate

Cat. No. B000678
M. Wt: 438.5 g/mol
InChI Key: NTUBEBXBDGKBTJ-WGLOMNHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Doripenem hydrate's synthesis involves a practical large-scale process starting from p-nitrobenzyl-protected enolphosphate and N-(p-nitrobenzyloxycarbonyl)-protected aminomethylpyrrolidine. This process has been optimized to remove impurities effectively and requires no chromatographic purification, yielding doripenem as a sterile crystalline powder. A different synthesis route involves the condensation of specific protected intermediates followed by deprotection, achieving an overall yield of about 26% based on the starting materials (Nishino et al., 2003) (Ai, 2006).

Molecular Structure Analysis

Doripenem's molecular structure includes a 1β-methyl group, contributing to its stability and broad-spectrum activity. It exists primarily as a monohydrate phase in commercial formulations, although dihydrate and anhydrous forms have been characterized. These various forms exhibit different physical properties but share the same active moiety responsible for doripenem's antibacterial action (Colombo et al., 2014).

Chemical Reactions and Properties

Doripenem's chemical stability and reactivity are influenced by its carbapenem backbone, making it resistant to degradation by most β-lactamases. This resistance extends its activity spectrum to include bacteria that produce these enzymes, a significant advantage over other antibiotics. Its chemical properties allow for a potent bactericidal effect against a range of pathogens without the need for cilastatin, a compound required to inhibit the renal metabolism of some other carbapenems (Walsh, 2007).

Physical Properties Analysis

The physical properties of doripenem, such as solubility and crystalline form, are crucial for its formulation and delivery as an injectable antibiotic. The monohydrate form, in particular, offers advantages in stability and solubility, important for its effectiveness and shelf-life as a pharmaceutical product (Colombo et al., 2014).

Chemical Properties Analysis

Doripenem's chemical properties, including its resistance to hydrolysis by human renal dehydropeptidase I and its broad-spectrum β-lactamase stability, make it a versatile agent against a wide array of bacterial pathogens. Its structural attributes contribute to its high affinity for target penicillin-binding proteins, leading to the inhibition of bacterial cell wall synthesis and bactericidal activity against susceptible organisms (Davies et al., 2008).

Scientific Research Applications

  • Structural Characterization : Doripenem hydrate's structural characterization facilitates quantitative analyses of drugs in polycrystalline and amorphous matrices. This is crucial for industrial process control and legal protection (Colombo, Masciocchi, & Palmisano, 2014).

  • Affinity for Penicillin-Binding Proteins : It exhibits high affinity for penicillin-binding proteins in bacteria like Pseudomonas aeruginosa and Escherichia coli, leading to bacterial cell death (Davies, Shang, Bush, & Flamm, 2008).

  • Treatment of Pseudomonas Aeruginosa Pneumonia : Doripenem is effective in treating Pseudomonas aeruginosa pneumonia, with efficacy equivalent to meropenem and imipenem (Bretonnière et al., 2010).

  • Activity Against Staphylococcus Aureus : It has high activity against oxacillin-susceptible Staphylococcus aureus and coagulase-negative staphylococci (Fritsche, Stilwell, & Jones, 2005).

  • Optimal Dosing in Critically Ill Patients : Extended infusions of doripenem maximize target blood concentrations, enhancing bacterial killing in critically ill pneumonia patients (Roberts & Lipman, 2013).

  • Broad-Spectrum Antibiotic Applications : It is approved for treating complicated urinary tract and intra-abdominal infections and has potential for use in hospital-acquired pneumonia (Pillar et al., 2008).

  • Effectiveness Against Various Bacteria : Doripenem hydrate shows broad-spectrum activity against Gram-positive, Gram-negative, and anaerobic bacteria (Álvarez-lerma, Grau, & Ferrández, 2009).

  • In Vitro Activity Against Gram-Negative Pathogens : It has potent in vitro activity against gram-negative pathogens, especially Pseudomonas aeruginosa, and limited ability to select for carbapenem-resistant mutants (Sahm, 2009).

  • Activity Against Klebsiella and Enterobacteriaceae : Doripenem shows effectiveness against Klebsiella and Enterobacteriaceae isolates, even with the presence of extended-spectrum β-lactamases (Mushtaq, Ge, & Livermore, 2004).

  • Inhibitory Concentrations in Renal Therapy : The drug maintains concentrations above the minimum inhibitory concentration during continuous renal replacement therapy (CRRT) and slow low-efficiency dialysis (SLED) (Wieczorek, Tokarz, Gaszyński, & Gaszyński, 2014).

Safety And Hazards

Doripenem hydrate is toxic and can cause moderate to severe irritation to the skin and eyes. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O6S2.H2O/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25;/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25);1H2/t6-,7-,8+,9+,10-,11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUBEBXBDGKBTJ-WGLOMNHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)O)C(C)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)CNS(=O)(=O)N)C(=O)O)[C@@H](C)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60957788
Record name 6-(1-Hydroxyethyl)-4-methyl-7-oxo-3-({5-[(sulfamoylamino)methyl]pyrrolidin-3-yl}sulfanyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60957788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Doripenem hydrate

CAS RN

364622-82-2
Record name 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 3-[[(3S,5S)-5-[[(aminosulfonyl)amino]methyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-, hydrate (1:1), (4R,5S,6S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364622-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doripenem hydrate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364622822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(1-Hydroxyethyl)-4-methyl-7-oxo-3-({5-[(sulfamoylamino)methyl]pyrrolidin-3-yl}sulfanyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60957788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R,5S,6S)-6-[(1R)-1-HYDROXYETHYL]-4-METHYL-7-OXO-3-({(3S,5S)-5-[(SULFAMOYLAMINO)METHYL]PYRROLIDIN-3-YL}SULFANYL)-1-AZABICYCLO[3.2.0]HEPT-2-ENE-2-CARBOXYLIC ACID MONOHYDRATE (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DORIPENEM MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B035T6NKT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Doripenem hydrate
Reactant of Route 2
Doripenem hydrate
Reactant of Route 3
Reactant of Route 3
Doripenem hydrate
Reactant of Route 4
Reactant of Route 4
Doripenem hydrate
Reactant of Route 5
Reactant of Route 5
Doripenem hydrate
Reactant of Route 6
Doripenem hydrate

Citations

For This Compound
102
Citations
KR Raju, NM Mahesh, BS Reddy… - Organic Preparations and …, 2016 - Taylor & Francis
… greatly reduced thus minimizing the presence of 9 and 10 in the final doripenem hydrate 5. … C for 8 h to give doripenem hydrate 5 (7.89 kg with 71% yield and 99.68% a/a HPLC purity). …
Number of citations: 2 www.tandfonline.com
Y Nishino, M Kobayashi, T Shinno, K Izumi… - … process research & …, 2003 - ACS Publications
… A practical large-scale process for the synthesis of doripenem hydrate (1), a novel parenteral 1β-methylcarbapenem antibiotic, from p-nitrobenzyl-protected enolphosphate 2b and N-(p-…
Number of citations: 29 pubs.acs.org
Y Nishino, T Komurasaki, T Yuasa… - … process research & …, 2003 - ACS Publications
… -2-(N-sulfamoyl-tert-butoxycarbonylaminomethyl)-1-(4-nitrobenzyloxycarbonyl)pyrrolidine (3), which is the side chain of the new parenteral carbapenem antibiotic doripenem hydrate (1)…
Number of citations: 36 pubs.acs.org
T Masui, M Kabaki, H Watanabe… - … process research & …, 2004 - ACS Publications
… for the one-pot synthesis of N-(tert-butoxycarbonyl)sulfamide (4), a raw material for the aminosulfamoyl-containing side chain 3 of a novel carbapenem antibiotic doripenem hydrate (S-…
Number of citations: 18 pubs.acs.org
N Zhang, J Wang, W Bakker, W Zheng, M Baccaro… - Archives of …, 2022 - Springer
… trihydrate, and doripenem hydrate (final concentration: 2 mM colistin sulfate, 45 mM tobramycin, 15 mM meropenem trihydrate, or 50 mM doripenem hydrate) were incubated under …
Number of citations: 6 link.springer.com
Y Yu, WC Zhou, J Zhang, M Zhang, DY Xu… - … process research & …, 2006 - ACS Publications
… We developed and described a practical multikilogram scale synthesis of doripenem hydrate (1) by deprotection of compound 8, which was prepared from enolphosphate 2b and N-…
Number of citations: 6 pubs.acs.org
A Murali, FM Zickgraf, P Ternes, V Giri, HJ Cameron… - Microorganisms, 2023 - mdpi.com
… We assessed perturbations in the gut composition by orally administering meropenem trihydrate and doripenem hydrate to young adult male and female rats in a 28-day study and its …
Number of citations: 12 www.mdpi.com
S Fukui, Y Iemura, Y Matsumura… - Hinyokika kiyo. Acta …, 2019 - europepmc.org
… He was admitted and administered doripenem hydrate (DRPM) intravenously for 3 weeks. The symnptoms of gait disturbance, pain at the bilateral inner thigh, and lower abdominal pain …
Number of citations: 1 europepmc.org
M Sakurai, H Nagasawa, I Takeuchi… - Case Reports in …, 2020 - hindawi.com
… and started intravenous administration of doripenem hydrate after obtaining culture samples. After … intermedius was cultured from all sites, and doripenem hydrate was deescalated to …
Number of citations: 4 www.hindawi.com
H OKADA, J YASUDA, K HIRABAYASHI… - 日本化学療法学会 …, 2005 - jglobal.jst.go.jp
ISO, Y. A Novel 1β-methylcarbapenem antibiotic, S-4661 Synthesis and structure-activity relationships of 2-(5-substituted pyrrolidin-3-ylthio)-1β-methyl carbapenems. J Antibiot. 1996, 49…
Number of citations: 5 jglobal.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.